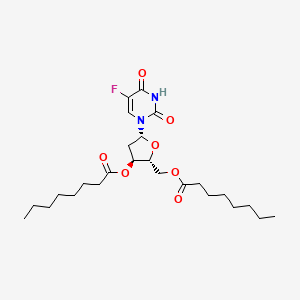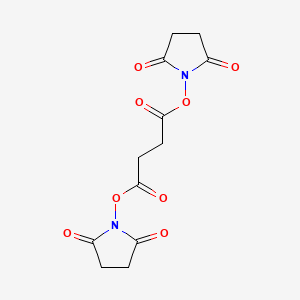
Bis(2,5-dioxopyrrolidin-1-yl) succinate
Vue d'ensemble
Description
“Bis(2,5-dioxopyrrolidin-1-yl) succinate” is a chemical compound with the molecular formula C12H12N2O8 . It is also known by other names such as “Disuccinimidyl succinate” and "bis(2,5-dioxopyrrolidin-1-yl) butanedioate" .
Molecular Structure Analysis
The molecular structure of “Bis(2,5-dioxopyrrolidin-1-yl) succinate” can be represented by the InChI string:InChI=1S/C12H12N2O8/c15-7-1-2-8 (16)13 (7)21-11 (19)5-6-12 (20)22-14-9 (17)3-4-10 (14)18/h1-6H2 . The compound has a molecular weight of 312.23 g/mol . Physical And Chemical Properties Analysis
“Bis(2,5-dioxopyrrolidin-1-yl) succinate” has a molecular weight of 312.23 g/mol . It has a XLogP3-AA value of -1.9, indicating its solubility in water and oil . It has 0 hydrogen bond donors and 8 hydrogen bond acceptors .Applications De Recherche Scientifique
Anticonvulsant Research
Bis(2,5-dioxopyrrolidin-1-yl) succinate: has been studied for its potential anticonvulsant properties. Researchers have synthesized hybrid compounds containing this moiety, which demonstrated broad-spectrum activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model . One particular compound showed promising results with a favorable safety profile, indicating the potential for further preclinical development as an anticonvulsant drug .
Pain Management Studies
The same derivatives of Bis(2,5-dioxopyrrolidin-1-yl) succinate that showed anticonvulsant activity were also effective in various pain models. This includes the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . This suggests a possible dual application in both seizure and pain management research.
Protein-Protein Interaction Analysis
In the field of proteomics, Disuccinimidyl succinate is used as a crosslinker to study protein-protein interactions (PPIs). It is particularly useful in crosslinking mass spectrometry (XL-MS) due to its ability to form stable bonds with lysine residues, facilitating the identification of interacting protein partners .
Structural Biology
The compound serves as a tool in structural biology to elucidate the dynamics of protein complexes. By crosslinking interacting proteins, researchers can stabilize these complexes for detailed structural analysis, which is crucial for understanding the function and mechanism of various biomolecules .
Drug Discovery
Disuccinimidyl succinate: plays a role in the discovery of new drugs by enabling the identification of ‘undruggable’ protein targets. Its use in crosslinking can reveal transient interactions and complex formations that are otherwise difficult to detect, providing insights into novel therapeutic targets .
Bioconjugation Techniques
This compound is also employed in bioconjugation strategies to create bioconjugates via single-step reactions. It is used to immobilize proteins onto amine-coated surfaces, which is a technique widely applied in the development of biosensors and diagnostic assays .
Mécanisme D'action
Target of Action
Bis(2,5-dioxopyrrolidin-1-yl) succinate, also known as Disuccinimidyl succinate, primarily targets proteins . More specifically, it targets the lysine residues in proteins .
Mode of Action
Bis(2,5-dioxopyrrolidin-1-yl) succinate is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker . It possesses two N-hydroxysuccinimide (NHS) esters for targeting lysine residues . The compound forms peptide bonds with the lysine residues in a single step . This interaction results in the cross-linking of proteins, which can lead to changes in their structure and function .
Biochemical Pathways
The primary biochemical pathway affected by Bis(2,5-dioxopyrrolidin-1-yl) succinate is the protein-protein interaction (PPI) pathway . By cross-linking proteins, the compound can influence the formation and stability of protein complexes, thereby affecting the downstream effects of these complexes .
Result of Action
The cross-linking of proteins by Bis(2,5-dioxopyrrolidin-1-yl) succinate can result in changes in the structure and function of the proteins . This can have various molecular and cellular effects, depending on the specific proteins involved and the nature of the changes induced.
Action Environment
The action, efficacy, and stability of Bis(2,5-dioxopyrrolidin-1-yl) succinate can be influenced by various environmental factors. For example, the compound’s reactivity may be affected by factors such as pH and temperature. Additionally, the presence of other molecules that can react with the compound could potentially influence its action .
Propriétés
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O8/c15-7-1-2-8(16)13(7)21-11(19)5-6-12(20)22-14-9(17)3-4-10(14)18/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSNFGVQUPMRCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184444 | |
| Record name | Disuccinimidyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,5-dioxopyrrolidin-1-yl) succinate | |
CAS RN |
30364-60-4 | |
| Record name | Disuccinimidyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disuccinimidyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disuccinimidyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Disuccinimidyl succinate facilitate the binding of bioactive molecules to the biodegradable diblock copolymers?
A1: Disuccinimidyl succinate acts as a linker molecule, enabling the attachment of bioactive molecules to the diblock copolymers. The research highlights that DSS achieves this through its reaction with the amine group present on the hydrophilic polyethylene glycol (PEG) chain of the copolymer []. This forms a stable amide bond, effectively conjugating the DSS to the polymer. DSS itself possesses two reactive succinimidyl ester groups. These groups can readily react with primary amines present on bioactive molecules like 5-aminoeosin (used as a model in the study) or biologically relevant molecules like peptides and growth factors. This reaction forms another stable amide bond, ultimately resulting in the covalent immobilization of the bioactive molecule onto the diblock copolymer. This ability to act as a bridge between the polymer and the bioactive molecule makes DSS a crucial component in modifying the surface of these biomaterials for applications like tissue engineering.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,4-Dimethyl-pyridin-3-yl)-(4-methyl-4-{3-methyl-4-[1-(4-trifluoromethyl-phenyl)-ethyl]-piperazin-1-yl}-piperidin-1-yl)-methanone](/img/structure/B1212810.png)
![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)
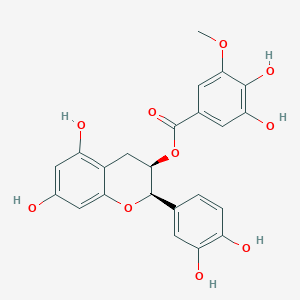
![2-[4-(2,4-Dinitrophenyl)pyrazol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B1212813.png)
![1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1212814.png)
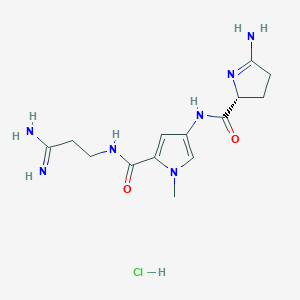
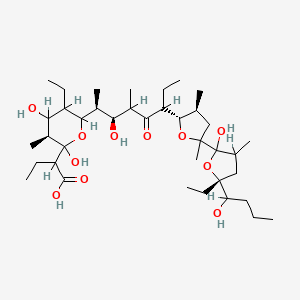
![3-Nitro-6H-benzo[c]chromen-6-one](/img/structure/B1212822.png)
